1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane
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Overview
Description
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, known for its rigid and strain-free system. The presence of an iodomethyl group and an oxabicyclic framework makes it an interesting subject for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is structurally similar to 1,4-diazabicyclo[222]octane (DABCO), which is known to act as a catalyst in various organic transformations .
Mode of Action
The mode of action of 1-(Iodomethyl)-2-oxabicyclo[22Given its structural similarity to dabco, it may function as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .
Biochemical Pathways
Dabco, a structurally similar compound, is known to be involved in various organic transformations, suggesting that 1-(iodomethyl)-2-oxabicyclo[222]octane may also influence a range of biochemical pathways .
Result of Action
Given its structural similarity to dabco, it may have similar effects, such as catalyzing various organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. One common method includes the reaction of a suitable bicyclic precursor with iodine and a base under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the iodomethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidomethyl derivatives, while oxidation with hydrogen peroxide can produce corresponding epoxides .
Scientific Research Applications
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a molecular probe in biochemical studies due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst in various organic reactions.
Bicyclo[2.2.2]octane: The parent structure without the iodomethyl and oxabicyclic modifications.
Norbornene: Another bicyclic compound with similar rigidity but different reactivity.
Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane stands out due to its unique combination of an iodomethyl group and an oxabicyclic framework. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVUWWKSNMBGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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